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Compound of Interest

Compound Name: Mal-PEG16-NHS ester

Cat. No.: B7908946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties,

and applications of Maleimide-PEG16-N-hydroxysuccinimide (Mal-PEG16-NHS) ester. This

heterobifunctional crosslinker is a cornerstone in modern bioconjugation, enabling the precise

and efficient linkage of molecules for a wide range of applications, from basic research to the

development of targeted therapeutics.

Core Structure and Physicochemical Properties
Mal-PEG16-NHS ester is a molecule composed of three key functional components: a

maleimide group, a 16-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide

(NHS) ester. This unique architecture allows for the sequential or simultaneous conjugation of

amine- and sulfhydryl-containing molecules.

The maleimide moiety exhibits high reactivity and selectivity towards sulfhydryl groups (thiols),

commonly found in the side chains of cysteine residues in proteins and peptides. This reaction

proceeds via a Michael addition, forming a stable thioether bond. The NHS ester, on the other

hand, is a highly reactive group that readily couples with primary amines, such as the side

chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.

The 16-unit PEG linker is a hydrophilic chain that imparts several advantageous properties to

the crosslinker and the resulting conjugate. It enhances the aqueous solubility of the molecule,

reduces aggregation, and can minimize steric hindrance between the conjugated molecules.
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Furthermore, the PEG chain can improve the pharmacokinetic properties of biotherapeutics by

increasing their hydrodynamic radius and shielding them from proteolytic degradation and

immunological recognition.

A summary of the key physicochemical properties of Mal-PEG16-NHS ester is presented in the

table below.

Property Value

Molecular Weight ~1042.14 g/mol

Chemical Formula C46H79N3O23

Purity ≥95%

PEG Spacer Length 16 ethylene glycol units

Solubility
Soluble in DMSO, DMF, DCM, acetonitrile, and

water (~10 mM)

Storage Conditions
Store at -20°C, desiccated and protected from

light.

Reaction Mechanism and Selectivity
The utility of Mal-PEG16-NHS ester lies in the distinct reactivity of its two terminal functional

groups, allowing for controlled, stepwise conjugation.

NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines in a

nucleophilic acyl substitution reaction. This reaction is most efficient at a pH range of 7.2-8.5.[1]

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, with

the rate of hydrolysis increasing with pH. The half-life of an NHS ester can range from hours at

pH 7 to minutes at pH 8.6.[2][3] Therefore, reactions should be performed expeditiously after

the reagent is dissolved. Buffers containing primary amines, such as Tris, should be avoided as

they will compete with the target molecule for reaction with the NHS ester.

Maleimide Reaction with Sulfhydryls: The maleimide group reacts with sulfhydryl groups via a

Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

[4] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than
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their reaction with amines.[5] Above pH 7.5, the maleimide group can undergo a competing

reaction with primary amines and is also more susceptible to hydrolysis, which opens the

maleimide ring and renders it unreactive towards thiols.

The following diagram illustrates the two-step conjugation process:

Step 1: Amine Reaction

Step 2: Sulfhydryl Reaction

Protein 1
(with primary amines)

Protein 1-PEG-Maleimide

 NHS Ester Reaction
(pH 7.2-8.5)

Mal-PEG16-NHS Ester

Protein 1-PEG-Protein 2

 Maleimide Reaction
(pH 6.5-7.5)

Protein 2
(with sulfhydryls)

Click to download full resolution via product page

A two-step bioconjugation workflow using Mal-PEG16-NHS ester.

Experimental Protocols
This section provides detailed methodologies for common applications of Mal-PEG16-NHS
ester.

Two-Step Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a cytotoxic drug (containing a thiol group) to an

antibody (containing primary amines).

Materials:

Antibody (in a suitable amine-free buffer, e.g., PBS pH 7.4)
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Mal-PEG16-NHS ester

Thiol-containing drug

Anhydrous DMSO

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

Quenching Solution: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction

Chromatography (HIC))

Procedure:

Antibody Preparation:

If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine,

BSA), they must be removed by dialysis or buffer exchange into the Reaction Buffer.

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

Activation of Antibody with Mal-PEG16-NHS Ester:

Warm the vial of Mal-PEG16-NHS ester to room temperature before opening to prevent

moisture condensation.

Immediately before use, prepare a 10 mM stock solution of Mal-PEG16-NHS ester in
anhydrous DMSO.

Add a 5- to 20-fold molar excess of the Mal-PEG16-NHS ester stock solution to the

antibody solution. The final DMSO concentration should be below 10% to avoid protein

denaturation.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle

mixing.
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Removal of Excess Crosslinker:

Remove the unreacted Mal-PEG16-NHS ester using a desalting column equilibrated with

the Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with any

primary amines on the thiol-containing drug.

Conjugation with Thiol-Containing Drug:

Prepare a stock solution of the thiol-containing drug in a suitable solvent (e.g., DMSO).

Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the activated antibody

solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

Quenching of Unreacted Maleimides (Optional):

To cap any unreacted maleimide groups, add a final concentration of 1-2 mM cysteine or

N-acetylcysteine and incubate for 30 minutes at room temperature.

Purification of the ADC:

Purify the resulting ADC from unreacted drug, crosslinker, and aggregated protein using

SEC or HIC.

Characterization of the ADC:

Determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or UV-

Vis spectroscopy.

Assess the purity and aggregation state of the ADC using SEC-HPLC.

The following diagram outlines the experimental workflow for ADC production:
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Experimental workflow for antibody-drug conjugation.
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Applications in Research and Drug Development
The unique properties of Mal-PEG16-NHS ester make it a versatile tool in various fields:

Antibody-Drug Conjugates (ADCs): As detailed in the protocol above, this linker is widely

used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can

be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase,

leading to the degradation of the target protein.

Bioconjugation and Labeling: It is used to label proteins, peptides, and other biomolecules

with fluorescent dyes, biotin, or other reporter molecules for use in assays such as ELISA,

flow cytometry, and Western blotting.

Surface Modification: Mal-PEG16-NHS ester can be used to functionalize the surfaces of

nanoparticles, liposomes, and other drug delivery systems with targeting ligands to enhance

their delivery to specific cells or tissues.

Hydrogel Formation: This crosslinker can be used in the formation of biocompatible

hydrogels for applications in tissue engineering and controlled drug release.

Handling and Storage
Mal-PEG16-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated

environment. Before use, the vial should be allowed to equilibrate to room temperature before

opening to prevent moisture condensation. Once dissolved, the reagent should be used

immediately as both the NHS ester and maleimide groups are susceptible to hydrolysis in

aqueous solutions. Stock solutions should not be prepared for long-term storage.

Conclusion
Mal-PEG16-NHS ester is a powerful and versatile heterobifunctional crosslinker that has

become an indispensable tool in the field of bioconjugation. Its well-defined structure,

predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an

ideal choice for a wide range of applications, from fundamental research to the development of

next-generation therapeutics. By understanding its properties and following optimized
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protocols, researchers can effectively utilize this reagent to create novel and impactful

bioconjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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